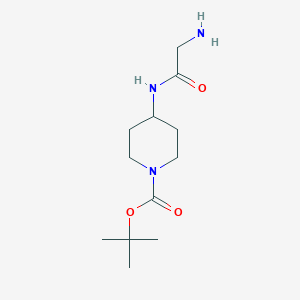4-(2-Amino-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13458052
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H23N3O3 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl 4-[(2-aminoacetyl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-4-9(5-7-15)14-10(16)8-13/h9H,4-8,13H2,1-3H3,(H,14,16) |
| Standard InChI Key | YOZHOUHOIJAYKP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CN |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound, with the IUPAC name tert-butyl 4-[(2-aminoacetyl)amino]piperidine-1-carboxylate, has the molecular formula C₁₂H₂₃N₃O₃ and a molecular weight of 257.33 g/mol . Its structure features a piperidine ring substituted at the 4-position with an amino-acetylamino group and a tert-butyl ester at the 1-position (Figure 1).
Figure 1:
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 81.58 Ų |
| LogP (Partition Coefficient) | 0.67 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The moderate LogP value suggests balanced lipophilicity, while the high TPSA indicates solubility in polar solvents, making it suitable for aqueous reaction conditions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step protocols:
-
Piperidine Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using Boc anhydride under basic conditions .
-
Aminoacetylation: The 4-position amine is acetylated with 2-aminoacetyl chloride or via a coupling reagent (e.g., HATU) to introduce the amino-acetylamino group.
-
Purification: Chromatographic methods (e.g., silica gel column) yield the final product with >95% purity .
Example Protocol:
-
React tert-butyl 4-aminopiperidine-1-carboxylate (1 equiv.) with 2-aminoacetic acid (1.2 equiv.) in DMF using HATU and DIPEA. Purify via flash chromatography (ethyl acetate/heptane) .
Analytical Characterization
-
NMR: ¹H NMR (CDCl₃) shows signals at δ 1.44 (s, 9H, Boc), 3.20–3.40 (m, 4H, piperidine), and 6.80 (br s, 1H, NH) .
Applications in Drug Discovery
Intermediate for Bioactive Molecules
The compound’s reactive sites (amine and ester) enable derivatization for:
-
Kinase Inhibitors: Piperidine scaffolds are prevalent in kinase-targeted therapies (e.g., JAK/STAT inhibitors).
-
GPCR Modulators: The amino group facilitates interactions with G-protein-coupled receptors, aiding in CNS drug development.
Case Study: Anticancer Prodrugs
A 2023 study highlighted analogs of this compound as intermediates in glutamine antagonist prodrugs (e.g., DON analogs), which exhibit tumor-selective cytotoxicity . The tert-butyl ester enhances metabolic stability, reducing off-target toxicity .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion |
| H315/H319 (Skin/Eye irritation) | Use gloves/eye protection |
| H335 (Respiratory irritation) | Use ventilation |
Data from safety sheets indicate the need for PPE and proper handling .
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Difference | Application |
|---|---|---|
| (R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylate | Substituent at 3-position | Chiral intermediates |
| 3-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylate | Methyl spacer | Enhanced metabolic stability |
The 4-position substitution in the target compound optimizes steric accessibility for enzyme binding compared to 3-position analogs.
Future Directions
Targeted Drug Delivery
Functionalizing the amino group with tumor-targeting moieties (e.g., folate conjugates) could enhance selectivity, building on prodrug strategies .
Green Chemistry Approaches
Exploring biocatalytic methods for Boc deprotection or acetylation could reduce reliance on hazardous reagents (e.g., TFA) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume